6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one
Description
Historical Context and Significance of Quinazoline (B50416) Derivatives in Drug Discovery
The quinazoline scaffold, a bicyclic aromatic heterocycle, has been a subject of immense interest in medicinal chemistry for over a century. First synthesized in 1895, quinazoline and its derivatives have been recognized as a "privileged structure" due to their ability to bind to a wide range of biological targets, exhibiting a broad spectrum of pharmacological activities. researchgate.netresearchgate.net These compounds are not only products of synthetic chemistry but are also found in nature, forming the core of over 200 naturally occurring alkaloids isolated from various plants, microorganisms, and animals. researchgate.netresearchgate.net
The inherent stability of the quinazolinone nucleus, combined with the potential for substitution at various positions, has allowed chemists to create vast libraries of derivatives. omicsonline.org This structural versatility has led to the discovery of quinazoline-based compounds with a remarkable array of biological properties, including anticancer, anti-inflammatory, antiviral, antibacterial, and anticonvulsant activities. researchgate.netgoogle.com This diverse bioactivity has cemented the quinazoline scaffold as a fundamental building block in the development of new therapeutic agents.
Evolution of Quinazoline-Based Kinase Inhibitors and Their Therapeutic Relevance
A pivotal moment in the history of quinazoline derivatives was their development as protein kinase inhibitors. Protein kinases are a large family of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. scispace.com The discovery that the 4-anilinoquinazoline (B1210976) scaffold could act as an ATP-competitive inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase opened a new era in targeted cancer therapy.
This breakthrough led to the development and approval of several landmark drugs that have transformed the treatment of various cancers. google.com These first-generation EGFR inhibitors, such as gefitinib (B1684475) and erlotinib, demonstrated significant efficacy in tumors with specific EGFR mutations. mdpi.com The success of these early inhibitors spurred further research, leading to second-generation irreversible kinase inhibitors, including afatinib (B358) and dacomitinib (B1663576). mdpi.com These newer agents form a covalent bond with the kinase, providing a more sustained and potent inhibition. mdpi.com The quinazoline core has proven to be an exceptionally effective scaffold for designing these targeted therapies, offering a rigid framework that can be precisely decorated with substituents to achieve high affinity and selectivity for the target kinase.
Table 1: Prominent FDA-Approved Quinazoline-Based Kinase Inhibitors
| Drug Name | Target Kinase(s) | Year of First FDA Approval |
|---|---|---|
| Gefitinib | EGFR | 2003 |
| Erlotinib | EGFR | 2004 |
| Lapatinib (B449) | EGFR, HER2 | 2007 |
| Vandetanib | VEGFR, EGFR, RET | 2011 |
| Afatinib | EGFR, HER2 | 2013 |
Strategic Positioning of 6-(3-Chloropropoxy)-7-methoxyquinazolin-4(3H)-one as a Pivotal Intermediate in Contemporary Drug Synthesis
In the multi-step synthesis of modern quinazoline-based pharmaceuticals, the strategic use of key intermediates is paramount for efficiency and flexibility. This compound is precisely such an intermediate, embodying a pre-built core structure with a strategically placed reactive handle.
The terminal chlorine atom on the propoxy chain serves as a versatile leaving group, allowing for facile nucleophilic substitution reactions. This enables the straightforward introduction of various nitrogen- or oxygen-based nucleophiles, which are characteristic features of the side chains in many advanced kinase inhibitors like afatinib and dacomitinib. For instance, this reactive handle allows for the coupling of cyclic amines or other complex moieties that are crucial for modulating the drug's solubility, cell permeability, and target engagement.
While numerous synthetic routes to afatinib and dacomitinib have been described, with some employing convergent strategies where the quinazoline ring is formed late in the synthesis, the use of intermediates like this compound represents a robust and modular approach. researchgate.netgoogle.com This strategy allows medicinal chemists to readily synthesize a variety of analogues by simply varying the nucleophile that displaces the chloride, facilitating the exploration of structure-activity relationships and the optimization of drug properties. The synthesis of the related drug gefitinib, for example, utilizes a similar strategy, highlighting the industrial relevance of this synthetic approach. Therefore, this compound is not just a single molecule, but a strategic platform for the synthesis of a new generation of life-saving medicines.
Properties
IUPAC Name |
6-(3-chloropropoxy)-7-methoxy-3H-quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-17-10-6-9-8(12(16)15-7-14-9)5-11(10)18-4-2-3-13/h5-7H,2-4H2,1H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAARZNXBWRRHPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CNC2=O)OCCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations Involving 6 3 Chloropropoxy 7 Methoxyquinazolin 4 3h One
The synthesis of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one is a multi-step process that relies on the foundational principles of heterocyclic chemistry. The construction of the core quinazolin-4(3H)-one scaffold is followed by specific modifications to introduce the desired functional groups at the 6 and 7 positions.
Structure Activity Relationship Sar and Rational Design Principles of 6 3 Chloropropoxy 7 Methoxyquinazolin 4 3h One Analogues
Design Strategies for Novel Quinazoline (B50416) Derivatives Targeting Disease Pathways
The design of new quinazoline-based molecules is often a strategic endeavor that builds upon existing knowledge of their biological targets. researchgate.netnih.gov A primary focus has been the inhibition of protein kinases, which are pivotal in cellular signaling pathways that, when dysregulated, can lead to diseases like cancer. nih.govmdpi.com
The development of novel quinazoline derivatives is heavily influenced by the success of established drugs like Gefitinib (B1684475). nih.gov Gefitinib, an epidermal growth factor receptor (EGFR) kinase inhibitor, features a 4-anilinoquinazoline (B1210976) core. nih.gov The SAR of Gefitinib and similar inhibitors has revealed critical pharmacophoric features. The quinazoline core itself acts as a scaffold that mimics the adenine (B156593) portion of ATP, enabling it to bind to the kinase ATP-binding site. nih.gov
Optimization strategies often involve modifying the substituents on the quinazoline ring to enhance potency and selectivity. For instance, the 6- and 7-positions of the quinazoline ring are crucial for modulating activity. nih.govmdpi.com The 7-methoxy group, as seen in the subject compound, is a common feature in many EGFR inhibitors. The 6-position, bearing the 3-chloropropoxy side chain, offers a versatile handle for introducing various functional groups to probe interactions with the solvent-exposed region of the kinase active site. This can lead to improved potency and altered selectivity profiles. researchgate.net
Researchers have synthesized series of 6,7-disubstituted 4-anilino-quinazoline derivatives, demonstrating that the nature of the alkoxy chains at these positions significantly impacts antiproliferative activity. Longer carbon chain linkers between the quinazoline core and terminal functional groups, such as a morpholine (B109124) moiety, have been shown to be more potent than those with shorter linkers. nih.gov This is attributed to the longer chain's ability to form additional hydrogen bonds within the kinase domain, leading to a tighter binding affinity. nih.gov
Table 1: Influence of Alkoxy Chain Length at C-6/C-7 on Kinase Inhibitory Activity
| Linker Length (Number of Carbon Atoms) | Relative Potency | Rationale |
| Two-carbon chain | Lower | Suboptimal positioning for key interactions |
| Three-carbon chain | Higher | Enables formation of additional H-bonds with kinase residues (e.g., Lys745) |
This table is a synthesized representation of findings described in the literature. nih.gov
Bioisosteric replacement is a powerful strategy in medicinal chemistry to improve physicochemical and pharmacological properties of a lead compound without causing significant changes to its chemical structure. preprints.orgnih.gov In the context of quinazoline derivatives, this can involve replacing atoms or groups with others that have similar steric and electronic properties. nih.gov For example, a carbon atom might be replaced by a sulfur atom, which can alter lipophilicity, tissue distribution, and affinity for the target. preprints.orgnih.gov Such replacements can lead to decreased toxicity and improved selectivity. nih.gov
Scaffold hopping is another design strategy where the core quinazoline structure is replaced by a different heterocyclic system that maintains the essential pharmacophoric features. nih.gov This can lead to the discovery of novel chemical series with different intellectual property landscapes and potentially improved drug-like properties. For instance, based on the scaffold of cajanine, a series of quinazoline derivatives were designed using a scaffold-hopping strategy, leading to potent antiviral agents. nih.gov
Influence of Substituent Variations on Biological Potency and Selectivity
The biological activity of quinazoline-based compounds is highly sensitive to the nature and position of their substituents. preprints.orgnih.gov Systematic modifications at various positions of the quinazoline ring have provided a deep understanding of the SAR.
The substituent at the C-4 position of the quinazoline ring is critical for the activity of many kinase inhibitors, as it typically projects into a key region of the ATP-binding pocket. nih.gov The 4-anilino group is a common feature in first-generation EGFR inhibitors. nih.gov The substitution pattern on this aniline (B41778) ring can drastically affect potency and selectivity. nih.gov
For example, the introduction of small, lipophilic groups like fluorine or chlorine on the aniline ring can enhance affinity for EGFR. mdpi.com In the development of anti-MERS-CoV agents, a 3-chloro-4-fluoroaniline (B193440) substituent at the C-4 position was found to be favorable. nih.gov
Table 2: Effect of C-4 Anilino Ring Substitution on Biological Activity
| Substituent on Anilino Ring | Effect on Potency |
| 4-Bromo | Maintained potency |
| 4-Fluoro | Reduced potency |
| 3-Chloro | Reduced potency |
| 4-Trifluoromethyl | Slightly improved potency |
This table is based on preliminary SAR studies of 4-anilino-6-aminoquinazoline derivatives as MERS-CoV inhibitors. nih.gov
Furthermore, replacing the aniline ring with other heteroarylamino groups is a common strategy to explore new interactions with the target protein and to modulate the compound's properties. researchgate.net
The alkoxy groups at the C-6 and C-7 positions are known to be important for high-potency kinase inhibition. nih.govresearchgate.net These groups often occupy a region of the ATP binding site that can be exploited to enhance affinity and selectivity. The 7-methoxy group is a common feature that contributes to the binding of many inhibitors.
The 6-(3-chloropropoxy) side chain in the title compound serves as a reactive linker that can be used to introduce a variety of substituents. The nature of the group at the end of this propoxy chain can have a profound impact on activity. Studies on related compounds have shown that introducing bulky or flexible side chains at this position can influence selectivity. For example, modifications at the 6- and 7-positions of a quinazoline scaffold led to changes in selectivity and potency towards RIPK2/3 kinases. nih.govresearchgate.net
The length and composition of the side chains at C-6 and C-7 are crucial. For instance, in a series of 7-aminoalkoxy-quinazolines, nanomolar inhibition of DNA methyltransferase 1 (DNMT1) was achieved. chemrxiv.orgmdpi.comnih.gov
Modifications to the core quinazoline ring system itself can lead to significant changes in biological activity. ignited.in This can include the annelation of additional rings to the quinazoline scaffold. mdpi.com For instance, quinazolines annelated at the N(3)-C(4) bond have been explored for anticancer and antibacterial activities. nih.gov Such modifications can alter the shape and electronic properties of the molecule, leading to new interactions with biological targets.
Furthermore, substitutions on the benzene (B151609) portion of the quinazoline ring, other than at positions 6 and 7, have also been investigated. A structure-activity relationship study of 6-, 7-, and 8-substituted 2,3-diphenyl-quinazolin-4(3H)-ones provided insights into their activity as positive allosteric modulators of GABA-A receptors. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies
Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug design, offering a mathematical framework to correlate the chemical structure of a compound with its biological activity. For analogues of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, both 2D and 3D-QSAR approaches have been instrumental in elucidating the structural requirements for their therapeutic effects, particularly as enzyme inhibitors. These computational models provide valuable insights for the rational design and optimization of more potent and selective drug candidates.
A common approach in these studies involves the use of techniques like Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression to build the QSAR models. For instance, a study on a series of quinazoline derivatives as protein tyrosine kinase (erbB-2) inhibitors utilized these methods to develop a statistically significant QSAR model. The developed MLR model highlighted the importance of specific 2D descriptors, such as the Estate Contribution descriptors SaaOE-Index and SsCIE-index, in predicting the inhibitory activity. nih.gov The model suggested that electron-withdrawing groups at the 4th position of the quinazoline ring enhance the compound's activity. nih.gov
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional properties of the molecules. These methods generate contour maps that visualize the regions where modifications to the molecule's steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties could lead to an increase or decrease in biological activity.
For example, a 3D-QSAR study on quinazoline-4(3H)-one analogs as Epidermal Growth Factor Receptor (EGFR) inhibitors resulted in robust CoMFA and CoMSIA models. nih.govresearchgate.net The internal and external validation of these models demonstrated their predictive power. nih.gov The contour maps generated from these models provided a visual guide for designing new compounds with enhanced inhibitory potential. nih.govunar.ac.id
In a similar vein, another study focused on quinazoline derivatives as EGFR inhibitors also developed reliable CoMFA and CoMSIA models. The consistency between the contour maps and molecular docking simulations in this study reinforced the reliability of the derived models for guiding the design of novel inhibitors. tandfonline.com
The statistical robustness of these models is a critical aspect of QSAR studies. Key statistical parameters used to validate the models include the squared correlation coefficient (R²), the leave-one-out cross-validation coefficient (q² or Q²), and the predictive squared correlation coefficient for the external test set (R²pred). A high value for these parameters indicates a reliable and predictive QSAR model.
For instance, a study on quinazolinonyl analogues as inhibitors of gamma-aminobutyric acid aminotransferase reported a QSAR model with an R² of 0.934, a Q² of 0.8695, and an R²pred of 0.72, indicating a statistically significant and predictive model. researchgate.net Similarly, a k-Nearest Neighbor Molecular Field Analysis (kNN-MFA) study on quinazoline derivatives as tyrosine kinase (EGFR) inhibitors yielded a model with a q² of 0.846 and a pred_r² of 0.8029. jbclinpharm.org
The insights gained from these QSAR and 3D-QSAR studies are crucial for the rational design of new analogues of this compound with improved therapeutic properties. By identifying the key structural features that govern their biological activity, researchers can strategically modify the lead compound to enhance its efficacy and selectivity.
Research Findings from QSAR and 3D-QSAR Studies of Quinazoline Analogues
| Study Focus | Methodologies | Key Findings | Statistical Significance (Example) |
| EGFR Inhibitors | 3D-QSAR (CoMFA, CoMSIA), Molecular Docking | Identified key steric and electrostatic features for enhanced inhibitory activity. Guided the design of novel, more potent compounds. | CoMFA: R² = 0.855, Q² = 0.570; CoMSIA: R² = 0.895, Q² = 0.599. nih.govresearchgate.net |
| erbB-2 Inhibitors | 2D-QSAR (MLR, PCR, PLS) | Highlighted the importance of Estate Contribution descriptors and the positive influence of electron-withdrawing groups at position 4. | MLR model: r² = 0.956, q² = 0.915, pred_r² = 0.6170. nih.gov |
| GABAAT Inhibitors | QSAR, Molecular Docking | Developed a statistically significant model correlating molecular descriptors with anticonvulsant activity. | R² = 0.934, Q² = 0.8695, R²pred = 0.72. researchgate.net |
| Acetylcholinesterase Inhibitors | 3D-QSAR, Pharmacophore Modelling | Developed and validated a pharmacophore model for the identification of potential inhibitors for Alzheimer's disease treatment. | Not explicitly stated in the provided abstract. nih.gov |
| Thymidylate Synthase Inhibitors | 3D-QSAR (CoMFA) | Derived a robust QSAR model and contour maps to guide the structural optimization of antifolates. | Not explicitly stated in the provided abstract. nih.gov |
Molecular Targets and Mechanistic Investigations in Preclinical Models
Receptor Tyrosine Kinase (RTK) Inhibition Profiles
Research has centered on the ability of quinazolin-4(3H)-one derivatives to act as inhibitors of receptor tyrosine kinases, which are crucial transducers of extracellular signals that regulate cell growth, differentiation, and metabolism.
Derivatives of the quinazolin-4(3H)-one scaffold have demonstrated potent inhibitory activity against the Epidermal Growth Factor Receptor (EGFR) kinase. nih.gov The quinazoline (B50416) core is a key feature in both first-generation inhibitors, such as gefitinib (B1684475) and erlotinib, and second-generation covalent inhibitors like afatinib (B358). nih.gov In a study of various quinazolin-4(3H)-one derivatives, several compounds showed excellent EGFR inhibitory activity when compared to the positive control, erlotinib. nih.gov For instance, compounds designated as 2h , 2i , and 3h exhibited potent inhibition with IC50 values of 0.102 ± 0.014 µM, 0.097 ± 0.019 µM, and 0.128 ± 0.016 µM, respectively. nih.gov Molecular docking analyses suggest that these compounds can act as ATP-competitive type-I inhibitors, binding to the ATP-binding site of the EGFR kinase domain. nih.gov This interaction is thought to involve key residues such as Asp855 within the DFG motif, which is critical for kinase activity. nih.gov
| Compound | IC50 (µM) |
|---|---|
| Erlotinib (Control) | 0.056 ± 0.012 |
| Analogue 2h | 0.102 ± 0.014 |
| Analogue 2i | 0.097 ± 0.019 |
| Analogue 3h | 0.128 ± 0.016 |
| Analogue 3i | 0.181 ± 0.011 |
In addition to EGFR, the quinazolin-4(3H)-one scaffold has been evaluated for its inhibitory effects on Human Epidermal Growth Factor Receptor 2 (HER-2), another member of the EGFR family. nih.gov Overexpression of HER-2 is a known driver in several cancers. Certain derivatives have shown significant HER-2 kinase inhibition, with activities comparable to the dual EGFR/HER-2 inhibitor, lapatinib (B449). nih.gov One particular derivative, 3i , displayed an IC50 of 0.079 ± 0.015 µM, which was nearly identical to that of lapatinib (0.078 ± 0.015 µM). nih.gov Other related compounds also demonstrated substantial activity against HER-2. nih.gov Docking studies have revealed that these compounds can interact with key amino acid residues in the HER-2 kinase domain, such as Met801, through hydrogen bonding, as well as with multiple other residues via alkyl and pi-alkyl interactions. nih.gov
| Compound | IC50 (µM) |
|---|---|
| Lapatinib (Control) | 0.078 ± 0.015 |
| Analogue 2h | 0.138 ± 0.012 |
| Analogue 2i | 0.128 ± 0.024 |
| Analogue 3f | 0.132 ± 0.014 |
| Analogue 3g | 0.112 ± 0.016 |
| Analogue 3i | 0.079 ± 0.015 |
The therapeutic potential of quinazolin-4(3H)-one derivatives extends beyond EGFR and HER-2, with studies indicating a broader profile of kinase inhibition. nih.gov These compounds have been tested against a panel of multiple tyrosine protein kinases, revealing a potential for pan-RTK inhibitory capabilities. nih.gov Besides EGFR and HER-2, inhibitory activity has been documented against Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), although the potency against VEGFR2 was less satisfactory compared to the other kinases tested. nih.gov The ability to inhibit multiple, key oncogenic kinases suggests that this class of compounds could potentially counteract complex signaling networks that drive tumor growth and survival. nih.gov
Modulation of Intracellular Signaling Pathways
Beyond direct enzyme inhibition, the broader quinazoline scaffold has been implicated in the modulation of critical intracellular signaling cascades, notably the Wnt/β-catenin pathway. While direct studies on 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one are limited in this context, research on related structures provides insight into potential mechanisms.
The Wnt/β-catenin signaling pathway plays a crucial role in cancer etiology, and its overactivation is a hallmark of many tumors. The interaction between the EGFR and Wnt signaling pathways has been identified as a mechanism for therapeutic resistance to EGFR inhibitors like gefitinib, which shares the quinazoline core structure. Aberrant Wnt/β-catenin signaling can contribute to resistance, and suppression of this pathway can help restore sensitivity to EGFR-targeted therapies. Small molecules based on a quinazoline core have been specifically investigated as inhibitors of this pathway. Studies have shown that certain quinazoline derivatives can downregulate the β-catenin/TCF4 signaling pathway.
A key downstream event in the canonical Wnt pathway is the interaction between β-catenin and Transcription Factor 4 (TCF4), which activates the transcription of Wnt target genes. This protein-protein interaction is a critical node for oncogenic signaling and represents an attractive target for therapeutic intervention. Following a structure-based drug design approach, novel 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives have been developed to act as potential inhibitors of the β-catenin/TCF4 interaction. These compounds were shown to interact with the active site residues of β-catenin, thereby hindering its ability to bind to TCF4 and consequently inhibiting the transcription of target genes like c-MYC and Cyclin D1.
Effects on Aurora Kinases
There is currently no available scientific literature or published data detailing the effects of this compound on Aurora kinases. In vitro kinase assays or other experimental studies to determine its inhibitory activity or mechanism of action against Aurora A, B, or C have not been reported.
Other Enzyme and Protein Interaction Studies (e.g., α-glucosidase)
No published research was found that investigates the interaction of this compound with other enzymes or proteins, including α-glucosidase. Studies to determine its potential inhibitory effects or binding affinity for these targets have not been documented in the available literature.
Induction of Apoptosis in Cellular Models
There are no available studies or experimental data demonstrating that this compound induces apoptosis in cellular models. Research employing methods such as Annexin V/PI staining, caspase activation assays, or DNA fragmentation analysis to assess the pro-apoptotic activity of this specific compound has not been reported.
Preclinical Efficacy Assessment of Analogues Derived from 6 3 Chloropropoxy 7 Methoxyquinazolin 4 3h One
Cytotoxicity Evaluation in Diverse Cancer Cell Lines
The cytotoxic effects of quinazolinone analogues have been assessed across a wide range of human cancer cell lines, revealing promising activity against several types of malignancies. nih.gov
Non-Small Cell Lung Cancer (NSCLC) Cell Lines (e.g., A549, H1975)
Quinazolin-4(3H)-one derivatives have demonstrated antiproliferative activity against NSCLC cell lines. For instance, the derivative BIQO-19 was shown to have improved solubility and antiproliferative effects in NSCLC cells, including those resistant to epidermal growth factor receptor-tyrosine kinase inhibitors (EGFR-TKI) like the H1975 cell line. escholarship.org This compound effectively inhibited the growth of H1975 cells by suppressing the activity of aurora kinase A, leading to G2/M phase cell cycle arrest and subsequent apoptosis. escholarship.orgnih.gov Furthermore, the combination of BIQO-19 with gefitinib (B1684475) resulted in synergistic antiproliferative activity in NSCLC cells. escholarship.org Other studies have also reported the cytotoxic potential of halogenated derivatives against A549 cells. mdpi.com
Breast Cancer Cell Lines (e.g., MCF-7)
Derivatives of the quinazolinone scaffold have shown significant cytotoxic effects against breast cancer cell lines such as MCF-7. tandfonline.com The antiproliferative activity of these compounds is a key area of investigation in the development of new breast cancer therapies. nih.gov For example, a series of 4-anilino quinazoline (B50416) derivatives were evaluated for their in vitro anti-proliferation efficacy in the BT-20 breast cancer cell line. mdpi.com Another study synthesized a series of quinazoline derivatives containing an isoxazole moiety and found that several compounds exhibited good activity against the MCF-7 cell line. nih.gov
Pancreatic and Prostate Cancer Cell Lines (e.g., MiaPaCa2, DU145, PC-3)
The antitumor effects of novel quinazolinone derivatives have been observed in prostate cancer cell lines, including DU145 and PC-3. One such derivative, MJ-33, demonstrated a growth inhibitory effect on DU145 and PC-3 cells. nih.gov This compound was found to inhibit the invasion, migration, and adhesion of DU145 cells. nih.gov The mechanism of action involved the reduction of matrix metalloproteinase-2 (MMP-2) and MMP-9 activities, which are crucial for cancer cell metastasis. nih.gov In pancreatic cancer, a new quinazolinone analogue, HMJ-38, has been evaluated for its efficacy against gemcitabine-resistant MIA-PaCa-2 pancreatic cancer cells. nih.gov Additionally, other quinazoline derivatives have been tested against the MiaPaCa2 pancreatic cancer cell line, showing increased antitumor activity compared to existing drugs like gefitinib. nih.gov
Colon, Hepatocellular, and Gallbladder Cancer Cell Lines (e.g., HCT116, HepG2)
Novel quinazolinone derivatives have been synthesized and evaluated for their in vitro activities against hepatocellular carcinoma (HCC) cells, such as HepG2. nih.gov One compound, 5k, was found to significantly inhibit the proliferation of HepG2 cells with an IC50 value of 5.44 μM. nih.gov This compound was more potent than the positive controls 5-fluorouracil and sorafenib and was shown to induce apoptosis in HepG2 cells. nih.gov In colon cancer, a series of substituted 6,7-dimethoxyquinazoline derivatives were evaluated for their cytotoxic activity against HCT116 colon cancer cells. nih.gov One of the most promising derivatives showed an IC50 value of 0.7 μM in this cell line. nih.gov Furthermore, the antiproliferative efficacy of N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, DW-8, was demonstrated in several colorectal cancer cell lines, including HCT116. mdpi.com
Interactive Data Table: Cytotoxicity of Quinazolinone Analogues
| Derivative | Cell Line | Cancer Type | IC50 (µM) |
| Compound 5k | HepG2 | Hepatocellular Carcinoma | 5.44 |
| Derivative 7c | HCT116 | Colon Cancer | 0.7 |
| MJ-33 | DU145 | Prostate Cancer | Data not specified |
| BIQO-19 | H1975 | Non-Small Cell Lung Cancer | Data not specified |
In Vitro Anti-tumor Activity Assays (e.g., MTT, CCK-8, Sulforhodamine B)
A variety of in vitro assays are employed to quantify the anti-tumor activity of quinazolinone analogues. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and cytotoxicity. scienceopen.com This assay was used to determine the growth inhibitory effect of the quinazolinone derivative MJ-33 on prostate cancer cell lines. nih.gov Similarly, the cytotoxicity of other derivatives against various cancer cell lines, including A549, MCF-7, and HCT116, has been evaluated using the MTT assay. nih.govmdpi.com
The Cell Counting Kit-8 (CCK-8) assay is another colorimetric method used for the determination of cell viability in cytotoxicity assays. nih.gov It is known for its high sensitivity. nih.gov
The Sulforhodamine B (SRB) assay is a method based on the measurement of cellular protein content and is used by the National Cancer Institute for in vitro anticancer drug screening. nih.gov This assay was utilized to measure the growth inhibition of quinazolin-4(3H)-one derivatives against a variety of NSCLC cell lines. nih.gov The SRB assay is considered reliable and compares favorably with other methods like the MTT and clonogenic assays. nih.gov
In Vivo Efficacy Studies in Non-Human Animal Models (e.g., Xenograft Models in Nude Mice)
To evaluate the anti-tumor efficacy of quinazolinone analogues in a living organism, preclinical studies often employ xenograft models in immunocompromised mice, such as nude mice. nih.gov In these models, human cancer cells are implanted into the mice to form tumors. The mice are then treated with the test compound to assess its ability to inhibit tumor growth. For example, the in vivo efficacy of a potent inhibitor of BCL6, derived from a tricyclic quinolinone core, was evaluated in a lymphoma xenograft mouse model, where it achieved modest efficacy after oral dosing. nih.gov These in vivo studies are a critical step in the preclinical evaluation of new anticancer drug candidates, providing valuable data on the compound's therapeutic potential in a more complex biological system. nih.gov
Computational Chemistry and Molecular Modeling in Quinazoline Drug Discovery
Molecular Docking Simulations for Ligand-Target Binding Mode Analysis
Molecular docking is a pivotal computational tool that predicts the preferred orientation of a ligand when bound to a specific receptor, shedding light on the intricate interactions that govern their binding affinity. In the context of 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one , molecular docking simulations are instrumental in identifying potential biological targets and elucidating the molecular basis of its activity.
Hypothetical Binding Interactions of this compound in a Kinase Active Site:
| Interaction Type | Interacting Atoms/Groups of the Ligand | Potential Interacting Residues in Target |
| Hydrogen Bonding | N1 and N3 of the quinazoline (B50416) ring | Hinge region amino acids (e.g., Met) |
| Hydrophobic Interactions | Phenyl ring of the quinazoline core | Hydrophobic residues (e.g., Leu, Val, Ile) |
| van der Waals Interactions | 3-chloropropoxy chain | Amino acids lining the binding pocket |
| van der Waals Interactions | 7-methoxy group | Amino acids in the solvent-exposed region |
This table represents a generalized prediction based on docking studies of similar quinazoline-based kinase inhibitors. The actual interactions would be target-specific.
Computational Prediction of Drug-Like Properties and Pharmacological Parameters
The success of a drug candidate is not solely dependent on its binding affinity to the target but also on its pharmacokinetic properties, often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Computational tools play a crucial role in predicting these properties early in the drug discovery pipeline, helping to identify and filter out compounds with unfavorable profiles.
For This compound , in silico prediction of its drug-like properties is essential to assess its potential as an orally bioavailable drug. Several computational models, such as Lipinski's Rule of Five, are employed to evaluate these parameters.
Predicted Physicochemical and Drug-Like Properties of this compound:
| Parameter | Predicted Value | Compliance with Lipinski's Rule of Five |
| Molecular Weight | 268.7 g/mol | Yes (< 500) |
| LogP (Octanol-Water Partition Coefficient) | ~2.5 - 3.5 | Yes (< 5) |
| Hydrogen Bond Donors | 1 | Yes (< 5) |
| Hydrogen Bond Acceptors | 4 | Yes (< 10) |
| Molar Refractivity | ~68 - 72 | N/A |
| Topological Polar Surface Area (TPSA) | ~60 - 65 Ų | Good (< 140 Ų) |
These values are estimations based on computational algorithms and may vary depending on the software used. The data suggests that the compound generally adheres to the criteria for good oral bioavailability.
Further computational analysis can predict other important pharmacological parameters such as aqueous solubility, blood-brain barrier penetration, and potential for metabolism by cytochrome P450 enzymes. While specific published data for this compound is scarce, general trends for quinazoline derivatives suggest that they often exhibit good metabolic stability.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex, offering insights into the conformational changes and the stability of the binding over time. This technique complements the static picture provided by molecular docking by simulating the movements of atoms and molecules.
In the case of This compound complexed with a putative target, an MD simulation would reveal the flexibility of the chloropropoxy chain and its ability to adapt to the dynamic environment of the binding pocket. Key analyses from an MD simulation would include:
Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand over the simulation period. A stable RMSD for the ligand suggests a stable binding mode.
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein and the ligand. This can highlight which parts of the ligand are more mobile within the binding site.
Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds identified in the docking pose, providing a measure of their strength and importance for binding.
Binding Free Energy Calculations: Using methods like MM-PBSA or MM-GBSA to estimate the binding free energy, which can be correlated with experimental binding affinities.
Advanced Analytical Methodologies for Structural Elucidation and Purity Assessment of Quinazoline Intermediates and Derivatives
Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy)
Spectroscopic methods are indispensable for the structural elucidation of quinazoline (B50416) derivatives. Each technique provides unique insights into the molecular framework, allowing for an unambiguous assignment of the compound's constitution.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as the cornerstone of molecular structure determination in organic chemistry. For quinazoline derivatives, ¹H and ¹³C NMR spectroscopy are pivotal. ¹H NMR provides detailed information about the chemical environment of protons, their connectivity through spin-spin coupling, and their relative numbers. For a compound like 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, specific proton signals corresponding to the aromatic quinazoline core, the methoxy (B1213986) group, and the chloropropoxy side chain would be expected.
Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule, with each unique carbon atom giving rise to a distinct signal. The chemical shifts in both ¹H and ¹³C NMR are highly sensitive to the electronic environment, providing crucial data for structural confirmation. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further establish connectivity between protons and carbons, respectively.
Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. mdpi.com The fragmentation pattern observed in the mass spectrum offers additional structural information, as specific fragments can be correlated to different parts of the molecule. For this compound, the molecular ion peak would confirm its molecular weight, and characteristic fragments would correspond to the loss of the chloropropoxy side chain or other substructures.
Infrared (IR) Spectroscopy is utilized to identify the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different chemical bonds. In the context of this compound, characteristic absorption bands would be observed for the N-H and C=O stretching vibrations of the quinazolinone ring, C-O stretches of the methoxy and ether groups, and C-H stretches of the aromatic and aliphatic portions of the molecule.
Table 1: Representative Spectroscopic Data for Quinazolinone Derivatives
| Technique | Compound | Observed Signals / Peaks |
|---|---|---|
| ¹H NMR (400 MHz, DMSO-d₆) | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | δ 11.80 (s, 1H), 7.76 (d, J=3.3 Hz, 1H), 7.41 (s, 1H), 7.32–7.27 (m, 3H), 6.86 (d, J=8.6 Hz, 2H), 5.53 (s, 2H), 4.22 (s, 2H), 3.72 (s, 3H) mdpi.com |
| ¹³C NMR (100 MHz, DMSO-d₆) | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | δ 160.4, 158.4, 145.6, 141.1, 139.9, 130.1, 128.8, 128.6, 127.2, 121.7, 113.8, 106.7, 55.0, 35.5 mdpi.com |
| HRMS (ESI) | 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one | m/z calculated for [M + H]⁺ = [C₁₆H₁₆N₃O₂S]⁺ 314.0958; observed, 314.0958 mdpi.com |
| IR (KBr) | 6-nitro-7-tosylquinazolin-4(3H)-one | 1315 and 1145 cm⁻¹ (sulfone moiety) mdpi.com |
Chromatographic Methods (e.g., High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring)
Chromatographic techniques are essential for the separation, identification, and quantification of components in a mixture. High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic method in the pharmaceutical industry for purity assessment and reaction monitoring.
For the analysis of this compound, a reversed-phase HPLC method would typically be developed. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. By carefully selecting the column, mobile phase composition, flow rate, and detector wavelength, a high degree of separation can be achieved.
HPLC is invaluable for determining the purity of the quinazoline intermediate. The peak area of the main compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. Impurities, such as starting materials, by-products, or degradation products, can be detected and quantified even at very low levels.
Furthermore, HPLC is a powerful tool for reaction monitoring . By taking small aliquots from the reaction mixture at different time points and analyzing them by HPLC, the progress of the synthesis of this compound can be followed. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and minimize the formation of impurities. The disappearance of starting materials and the appearance of the product can be tracked quantitatively, providing a clear picture of the reaction kinetics.
Table 2: Application of HPLC in Quinazoline Analysis
| Application | Methodology | Key Outcomes |
|---|---|---|
| Purity Assessment | Reversed-phase HPLC with UV detection | Quantification of the main compound and detection of impurities. |
| Reaction Monitoring | In-process control (IPC) analysis by HPLC | Tracking the consumption of reactants and formation of the product over time. |
Single Crystal X-ray Diffraction for Definitive Structural Determination
While spectroscopic and chromatographic methods provide a wealth of structural and purity information, Single Crystal X-ray Diffraction is the gold standard for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline compound. researchgate.netnih.govmdpi.comnih.govresearchgate.net
This technique involves irradiating a single, high-quality crystal of the compound with a beam of X-rays. The diffraction pattern produced by the interaction of the X-rays with the electron clouds of the atoms in the crystal is recorded. By analyzing the positions and intensities of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed. From this map, the precise positions of all atoms in the crystal lattice can be determined, providing definitive information on bond lengths, bond angles, and stereochemistry.
For a novel quinazoline intermediate like this compound, obtaining a single crystal structure would provide irrefutable proof of its chemical constitution and conformation in the solid state. This level of structural detail is often required for regulatory submissions and for understanding the compound's physicochemical properties. The successful application of single crystal X-ray diffraction has been reported for numerous novel quinazolinone derivatives, confirming their synthesized structures. nih.govnih.govresearchgate.net
Future Research Directions and Unaddressed Challenges
Design and Synthesis of Next-Generation Kinase Inhibitors with Enhanced Potency and Selectivity
The quest for more effective and safer cancer therapies drives the continuous evolution of kinase inhibitors. The 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one molecule provides a versatile platform for the development of next-generation inhibitors with improved potency and selectivity. The core structure of quinazoline (B50416) has been a focus of extensive research in creating targeted cancer treatments. acs.org Modifications to the quinazoline framework are a key strategy in the discovery of new lead compounds. nih.gov
Future design strategies will likely focus on several key areas:
Structure-Activity Relationship (SAR) Studies: A deeper understanding of the SAR of quinazoline derivatives is crucial. rphsonline.com By systematically modifying the substituents on the quinazoline ring, researchers can identify key structural features that enhance binding affinity to specific kinase targets. For instance, the introduction of various functional groups at different positions of the quinazoline nucleus has been shown to modulate the inhibitory activity against various kinases. tsijournals.com
Targeting Multiple Kinases: The development of multi-kinase inhibitors is a promising approach to overcome the complexity and redundancy of signaling pathways in cancer. nih.gov The quinazoline scaffold can be engineered to interact with the ATP-binding sites of multiple kinases, offering a broader spectrum of anticancer activity. rphsonline.com
Computational Modeling: In silico methods, such as molecular docking and dynamic simulations, will play an increasingly important role in the rational design of novel inhibitors. These techniques allow for the prediction of binding modes and affinities, guiding the synthesis of compounds with a higher probability of success.
The synthesis of these next-generation inhibitors often involves multi-step processes, with this compound serving as a key building block. For example, it is a known intermediate in the synthesis of gefitinib (B1684475), a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. nih.govresearchgate.net The synthesis of gefitinib involves the reaction of this compound with 3-chloro-4-fluoroaniline (B193440). nih.gov
Strategies for Overcoming Acquired Resistance Mechanisms in Targeted Therapies
A significant challenge in targeted cancer therapy is the development of acquired resistance to kinase inhibitors. Tumors can evolve and develop mutations that render the initial drug ineffective. The quinazoline scaffold is at the forefront of research aimed at overcoming these resistance mechanisms.
Several strategies are being explored:
Third-Generation Inhibitors: The development of third-generation EGFR inhibitors, for example, has been a major breakthrough. These compounds are designed to be effective against tumors that have developed resistance to first- and second-generation inhibitors, such as those with the T790M mutation in the EGFR gene. nih.gov
Combination Therapies: Combining quinazoline-based inhibitors with other therapeutic agents is another promising strategy. This can involve co-administration with other targeted drugs, chemotherapy, or immunotherapy to attack the cancer cells through multiple pathways and reduce the likelihood of resistance. For instance, combining a quinazoline derivative with another agent has been shown to have synergistic antiproliferative activity in resistant cancer cells. biomedres.us
Targeting Downstream Signaling: An alternative approach is to develop inhibitors that target downstream components of the signaling pathway, bypassing the mutated kinase.
The versatility of the this compound intermediate allows for the synthesis of a diverse library of quinazoline derivatives that can be screened for activity against resistant cancer cell lines.
Exploration of Novel Therapeutic Applications beyond Oncology for Quinazoline Scaffolds
While the primary focus of quinazoline-based drug discovery has been in oncology, the inherent biological activity of this scaffold suggests its potential in other therapeutic areas. The unique chemical properties of quinazolines make them attractive candidates for a wide range of biological targets. nih.gov
Future research is expected to explore the following non-oncological applications:
Antimicrobial Agents: Quinazoline derivatives have demonstrated promising antibacterial and antifungal activities. nih.govrphsonline.comeco-vector.com The development of new antimicrobial agents is a critical global health priority due to the rise of antibiotic-resistant bacteria. rphsonline.com
Anti-inflammatory Agents: Several quinazoline derivatives have been shown to possess potent anti-inflammatory properties. acs.orgtsijournals.com These compounds may offer new treatment options for a variety of inflammatory conditions.
Other Therapeutic Areas: The broad spectrum of biological activities associated with the quinazoline scaffold suggests potential applications in areas such as antiviral, anticonvulsant, and antihypertensive therapies. nih.gov
The following table summarizes some of the non-oncological activities of quinazoline derivatives:
| Therapeutic Area | Activity | Reference |
| Antimicrobial | Antibacterial and antifungal | nih.govrphsonline.comeco-vector.com |
| Anti-inflammatory | Inhibition of inflammatory mediators | acs.orgtsijournals.com |
| Antiviral | Inhibition of viral replication | nih.gov |
| Anticonvulsant | Modulation of neuronal activity | nih.gov |
| Antihypertensive | Relaxation of blood vessels | nih.gov |
Advanced Preclinical Characterization and Translational Research Pathways
The successful translation of a promising compound from the laboratory to the clinic requires a robust preclinical characterization and a well-defined translational research pathway. For derivatives of this compound, this involves a multi-faceted approach.
Key components of this pathway include:
In Vitro and In Vivo Models: Comprehensive preclinical evaluation relies on a battery of in vitro assays using cancer cell lines and in vivo studies in animal models. nih.gov These studies are essential to assess the efficacy, and pharmacokinetic/pharmacodynamic (PK/PD) properties of new drug candidates. aacrjournals.orgnih.gov
Biomarker Discovery: Identifying predictive biomarkers is crucial for patient stratification and for monitoring treatment response. This can involve genomic, proteomic, and metabolomic approaches to identify patients who are most likely to benefit from a particular therapy. nih.gov
Clinical Trial Design: Well-designed clinical trials are the final and most critical step in the drug development process. These trials must be designed to rigorously evaluate the safety and efficacy of the new drug in human subjects. nih.gov
The development of gefitinib, which utilizes this compound in its synthesis, provides a clear example of a successful translational research pathway. nih.govresearchgate.net Preclinical studies demonstrated its potent and selective activity against EGFR, which led to its evaluation in clinical trials for the treatment of non-small cell lung cancer. nih.govresearchgate.net
Q & A
Q. What are the established synthetic routes for 6-(3-chloropropoxy)-7-methoxyquinazolin-4(3H)-one, and how is its purity validated?
- Methodological Answer : The compound is synthesized via cyclocondensation of 2-amino-4-methoxybenzamide with trioxane in acetic acid and methanol, followed by chloropropoxy substitution. A key intermediate, 7-methoxyquinazolin-4(3H)-one, is first prepared (mp 254–256°C, validated by NMR and LCMS) . Further, 6-(3-chloropropoxy) substitution is achieved using thionyl chloride and DMF under reflux, yielding 86% after recrystallization (mp 150–152°C; ¹H-NMR δ: 3.85 (t, 2H, -CH2Cl), 4.09 (s, 3H, -OCH3)) . Purity is confirmed via melting point consistency, LCMS ([M+H]+ 177.02), and chromatographic methods (e.g., TLC in dichloromethane/methanol) .
Q. What is the structural significance of the 3-chloropropoxy and methoxy groups in this compound’s pharmacological activity?
- Methodological Answer : The 3-chloropropoxy group enhances lipophilicity, improving blood-brain barrier penetration, while the methoxy group stabilizes the quinazolinone core by reducing metabolic oxidation. These structural features are critical in kinase inhibition (e.g., EGFR) and acetylcholinesterase (AChE) activity. For example, derivatives with similar substituents show IC50 values <1 µM in AChE inhibition assays . Confirmation requires comparative SAR studies using analogs with modified alkoxy chains .
Q. How is this compound characterized spectroscopically, and what are the key spectral markers?
- Methodological Answer :
- ¹H-NMR : Key signals include δ 3.85 (t, -CH2Cl), 4.09 (s, -OCH3), and aromatic protons at δ 7.43–8.91 .
- ¹³C-NMR : Peaks at 56.15 (-OCH3), 108.83 (quinazolinone C-6), and 164.37 (C=O) confirm the scaffold .
- LCMS : Molecular ion [M+H]+ at m/z 177.02 and fragment ions (e.g., m/z 285 for chloro-substituted derivatives) .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to improve yield and scalability for preclinical studies?
- Methodological Answer :
- Reaction Optimization : Use catalytic DMF (5–10 mol%) in thionyl chloride-mediated chlorination to reduce side reactions .
- Purification : Replace column chromatography with recrystallization (ethyl acetate/hexane) for scalability.
- Process Monitoring : In-line FTIR or HPLC tracking of intermediate 7-methoxyquinazolin-4(3H)-one ensures reaction completion before proceeding .
Q. How should researchers address contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer :
- Bioavailability Analysis : Measure plasma protein binding and metabolic stability (e.g., liver microsome assays) to explain discrepancies.
- Metabolite Profiling : Use LC-HRMS to identify active/inactive metabolites. For example, morpholine-substituted analogs show enhanced stability over chloro derivatives .
- Dose Adjustments : Apply allometric scaling from rodent pharmacokinetics to refine in vivo dosing regimens .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound for neurodegenerative disease applications?
- Methodological Answer :
- Systematic Substitution : Synthesize analogs with varying alkoxy chain lengths (e.g., ethoxy vs. propoxy) and heterocyclic substitutions (e.g., morpholine ).
- In Silico Modeling : Dock the compound into AChE (PDB ID 4EY7) using AutoDock Vina to predict binding modes.
- In Vitro Validation : Compare IC50 values in AChE inhibition assays (Ellman’s method) and amyloid-beta aggregation assays (Thioflavin T fluorescence) .
Q. How can solubility challenges of this compound be mitigated in formulation studies?
- Methodological Answer :
- Co-Solvent Systems : Use PEG-400/water (1:1) or cyclodextrin complexes to enhance aqueous solubility.
- Salt Formation : React with HCl or citrate to form water-soluble salts.
- Nanoformulation : Encapsulate in PLGA nanoparticles (100–200 nm, PDI <0.2) for sustained release .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported melting points or spectral data across studies?
- Methodological Answer :
- Purity Verification : Reanalyze samples via DSC (differential scanning calorimetry) and HPLC (>98% purity threshold).
- Solvent Artifacts : Check for residual solvents (e.g., DMSO-d6 in NMR) that may shift peaks .
- Interlab Calibration : Cross-validate NMR data using a shared reference standard (e.g., 7-methoxyquinazolin-4(3H)-one ).
Tables for Key Data
| Property | Value | Reference |
|---|---|---|
| Melting Point | 150–152°C | |
| ¹H-NMR (DMSO-d6) | δ 3.85 (t, -CH2Cl), 4.09 (s, -OCH3) | |
| LCMS [M+H]+ | 177.02 | |
| AChE Inhibition IC50 | 0.8 µM (derivatives) | |
| Synthetic Yield (Optimized) | 86% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
